N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide belongs to a class of compounds that have been investigated for their potential biological activities and chemical properties. Compounds with similar structures have been explored for their selective receptor antagonistic properties and synthetic methodologies (Wu et al., 1997).
Synthesis Analysis
The synthesis of compounds with similar structures typically involves multi-step synthetic routes. For instance, a series of novel piperidyl carboxamides and thiocarboxamides were synthesized as potential lead compounds, highlighting the importance of specific synthetic strategies (De-jin Hu et al., 2009). These methodologies often include the formation of the isoxazole ring, followed by functional group transformations and coupling reactions.
Molecular Structure Analysis
The molecular structure of compounds within this class is characterized by specific functional groups attached to a core structure, which significantly impacts their biological activity and interaction with biological targets. X-ray crystallography and conformational analysis are common techniques used to elucidate the molecular structure and understand the spatial arrangement of atoms (Plazzi et al., 1997).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with specific receptors or enzymes. For example, N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides were found to be potent and selective small molecule ETA receptor antagonists, demonstrating the importance of structural modifications for activity enhancement (Wu et al., 1997).
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
Research on compounds structurally related to N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has led to insights into their synthesis and potential biological activities. For example, studies on the synthesis of isoxazole-containing sulfonamides have demonstrated their significant inhibitory properties against carbonic anhydrase II and VII, highlighting their potential in therapeutic applications (Altuğ et al., 2017). Furthermore, novel synthesis methods have been developed to create compounds with enhanced biological activities, such as anti-inflammatory and analgesic agents derived from visnaginone and khellinone (Abu‐Hashem et al., 2020).
Pharmacological Characterization
The pharmacological characterization of derivatives structurally similar to N-(5-methyl-3-isoxazolyl)-4-(1-piperidinylsulfonyl)-2-thiophenecarboxamide has shown promising results in various studies. For instance, a novel κ-opioid receptor (KOR) antagonist, PF-04455242, exhibited high affinity for KORs and selectivity over μ-opioid receptors, suggesting its potential for treating depression and addiction disorders (Grimwood et al., 2011). This underscores the importance of understanding the molecular interactions and selectivity of these compounds for specific receptors.
Structural Analysis and Molecular Modeling
Structural analysis and molecular modeling play a crucial role in the design and development of new pharmacologically active compounds. The X-ray crystal structure of analogs, such as N-cyclohexyl-4-methylpiperidine-1-carbothioamide, provides valuable insights into the conformational preferences and potential binding modes of these molecules, aiding in the rational design of receptor-specific antagonists (Plazzi et al., 1997). Such structural information is essential for understanding the molecular basis of their biological activities and for guiding the synthesis of more potent and selective derivatives.
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-piperidin-1-ylsulfonylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S2/c1-10-7-13(16-21-10)15-14(18)12-8-11(9-22-12)23(19,20)17-5-3-2-4-6-17/h7-9H,2-6H2,1H3,(H,15,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSUXNDHVBZEAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.